4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine

Nucleophilic aromatic substitution regioselectivity synthetic intermediate

Sourcing a versatile, dual-handled triazine scaffold for targeted kinase or NNRTI libraries is a common bottleneck. 4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine (CAS 1602370-42-2) directly addresses this need with a pre-positioned chloro handle for late-stage diversification and a pyrimidin-5-yl group that introduces a selectivity-modulating nitrogen. Key advantages include: - Enables rapid SAR exploration via Suzuki or Buchwald-Hartwig coupling at the chloro site. - The pyrimidine nitrogen provides a regiospecific metal-chelation site (N3) absent in phenyl/pyridyl analogs. - Rigorous quality control ensures batch-to-batch consistency for reliable library synthesis.

Molecular Formula C7H5ClN6
Molecular Weight 208.61 g/mol
Cat. No. B13243595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine
Molecular FormulaC7H5ClN6
Molecular Weight208.61 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C2=NC(=NC(=N2)Cl)N
InChIInChI=1S/C7H5ClN6/c8-6-12-5(13-7(9)14-6)4-1-10-3-11-2-4/h1-3H,(H2,9,12,13,14)
InChIKeyBSYFFNNPJFPFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine: Physicochemical Baseline


4-Chloro-6-(pyrimidin-5-yl)-1,3,5-triazin-2-amine (CAS 1602370-42-2, MF C₇H₅ClN₆, MW 208.61) is a heterocyclic small molecule that fuses a 1,3,5-triazine core with a pyrimidin-5-yl substituent at C6, a chloro leaving group at C4, and a free amine at C2 [1]. The compound belongs to the class of 4-chloro-1,3,5-triazin-2-amines, which are widely employed as synthetic intermediates for nucleophilic aromatic substitution (SₙAr) reactions . Commercial availability is established through multiple suppliers (e.g., Enamine, Leyan) at purities of 95% or higher, with pricing ranging from approximately $1,472 for 0.25 g to $6,882 for 10 g (bulk quantities) [1].

Dual reactive handles: chlorine at position 4 for nucleophilic displacement, primary amine at position 2 for hydrogen-bond donation.
Supports parallel diversification in library synthesis.
Pyrimidine ring differentiator: additional nitrogen provides metal-chelating site and hydrogen-bond acceptor absent in phenyl/pyridyl analogs.
Scaffold for kinase and metalloenzyme inhibitor design.
Triazine core for NNRTI pharmacophore: the Het-NH-Ph-U motif is retained, relevant for HIV-1 reverse transcriptase inhibitor exploration.
Reported class-level EC₅₀ range 2–20 nM.

Advantages Over Generic 4-Chloro-6-aryl-triazin-2-amines


The combination of a single chloro leaving group at C4 and a pyrimidin-5-yl ring at C6 creates a reactivity and selectivity profile that is not replicated by common in-class alternatives. The 4,6-dichloro precursor (CAS 33985-42-1) provides two electrophilic sites, making regioselective mono-substitution difficult without careful optimization [1]; the target compound eliminates this ambiguity. The pyrimidin-5-yl substituent is critical because its nitrogen atom orientation (meta-related nitrogens) offers a distinct hydrogen-bond-acceptor geometry compared to pyrimidin-2-yl, pyridin-3-yl, or phenyl analogs [2]. Replacement with a simple phenyl group forfeits the additional metal-coordination and H-bonding sites that the pyrimidine ring provides, which can be decisive for target engagement in kinase or antiviral scaffolds [2].

Target compound
Pyrimidin-5-yl substituent provides 2 ring nitrogens (N1, N3) for π-stacking and metal coordination.
Phenyl / pyridyl analogs
Replacement removes the second nitrogen, altering electrostatic potential and target engagement geometry.
May shift antiviral EC₅₀ values significantly based on class data.
Regiospecific metal site
Bidentate N,N-chelation (triazine N2 + pyrimidine N3) is geometrically fixed.
Phenyl / pyridyl analogs
Coordination motif is either absent or relocated (pyridin-3-yl, pyridin-4-yl), limiting direct transfer of metalloenzyme inhibition profiles.
Ambient synthesis route
Single-step, base-mediated monosubstitution at 0–25 °C with simple workup.
Phenyl / pyridyl analogs
Often require stronger bases, Pd catalysis, or heating, increasing purification steps and cost.
Synthesis pathway may not reproduce identical purity or yield.

Quantitative Differentiation vs. Closest Analogs


TPSA and H-Bond Acceptor Count Differentiation

The target compound bears only one chloro substituent at C4, whereas the generic precursor 4,6-dichloro-1,3,5-triazin-2-amine contains two electrophilic chlorine sites. In the dichloro analog, the first substitution occurs at the more activated position (typically C4, para to the amine), but competitive di-substitution is a documented side reaction that reduces yield and complicates purification [1]. The mono-chloro target compound eliminates this competition, enabling a single, well-defined SₙAr product [1].

TPSA & HBA count
Computed comparison
Target: TPSA 90.47 Ų, 6 HBA, clogP 0.56
Phenyl analog: TPSA ≈65 Ų, 4 HBA, clogP ≈1.2
Difference: +25 Ų TPSA, +2 HBA
Higher polarity may favor solubility and polar binding-pocket engagement.
Computed values; experimental confirmation required.
Nucleophilic aromatic substitution regioselectivity synthetic intermediate

Triazinyl-Amine NNRTI Potency Profile

The pyrimidin-5-yl substituent presents two ring nitrogen atoms in a 1,3-meta relationship, creating a dual hydrogen-bond-acceptor motif with a N···N distance of approximately 2.4 Å. In contrast, the pyridin-3-yl isomer offers only a single nitrogen atom. This difference is critical in kinase ATP-binding pockets where the 'hinge-binding' region often engages two adjacent heteroatoms simultaneously [1]. The pyrimidine ring's second nitrogen also provides an additional metal-chelating site, which can enhance inhibitory potency in metalloenzyme targets [1].

NNRTI potency
Class-level inference
EC₅₀ 2–20 nM (wild-type HIV-1, MT-4 assay); CC₅₀ >10 µM
Triazinyl-amine class reports sub-20 nM antiviral endpoint; scaffold conserves pharmacophore.
No direct data for this compound; extrapolated from class SAR.
Heterocyclic scaffold hydrogen bonding metal coordination kinase inhibitor design

Mild Single-Step Monosubstitution Synthesis

The Jorgensen group reported the optimization of pyrimidinyl- and triazinyl-amines as non-nucleoside inhibitors of HIV-1 reverse transcriptase (NNRTIs), achieving potencies in the 2–20 nM range against wild-type HIV-1 with negligible cytotoxicity [1]. A subsequent QSAR study on the same chemotype identified key physicochemical descriptors (hydrophobicity, steric bulk, and electronic parameters of the heterocycle) that correlate with antiviral activity [2]. The target compound, bearing a pyrimidin-5-yl-triazine scaffold, maps directly onto the Het-NH-Ph-U pharmacophore motif described in this series, positioning it as a direct synthetic entry point for generating focused NNRTI libraries [1].

Synthesis route
Supplier data
4,6-dichloro-1,3,5-triazine + pyrimidine-5-amine, NaOH/K₂CO₃, 0–25 °C, aqueous workup; >90% crude purity.
Ambient-temperature, chromatography-free protocol may reduce scale-up cost vs. phenyl analogs requiring heating/catalysis.
Reported by commercial suppliers; verify lot consistency.
HIV-1 non-nucleoside reverse transcriptase inhibitor triazinyl-amine antiviral

Physicochemical Differentiation: Pyrimidine Introduction Modulates logP and Solubility Relative to Phenyl Analogs

The replacement of a phenyl ring with a pyrimidine ring introduces two additional nitrogen atoms, which increase molecular polarity, reduce logP, and enhance aqueous solubility in physiologically relevant pH ranges [1]. For the target compound, the calculated logP (XLogP3) is approximately 0.8, compared to ~2.0 for the 4-chloro-6-phenyl analog [1]. This ~1.2 log unit reduction translates to a theoretical ~15-fold increase in aqueous solubility, which improves handling, formulation, and biological assay compatibility [1][2].

Lipophilicity solubility drug-likeness physicochemical properties

Key Application Scenarios


Kinase and Epigenetic Inhibitor Library Synthesis

The compound serves as a direct late-stage intermediate for generating non-nucleoside HIV-1 reverse transcriptase inhibitors within the triazinyl-amine chemotype. The pyrimidin-5-yl group is pre-installed, allowing medicinal chemistry teams to focus diversification on the amine (C2) and chloro (C4) positions via SₙAr. This strategy aligns with the Jorgensen group's computationally guided optimization that delivered NNRTIs with EC₅₀ values of 2–20 nM against wild-type HIV-1 [1]. The pre-functionalized scaffold eliminates the need for sequential substitution from cyanuric chloride, shortening synthetic routes by 2–3 steps [1].

NNRTI Lead Optimization Intermediate

The 1,3-diaza arrangement of the pyrimidin-5-yl ring mimics the hydrogen-bonding pattern of the adenine base in ATP, making the target compound an ideal core for designing ATP-competitive kinase inhibitors. The free C2-amine and C4-chloro positions enable rapid parallel derivatization to explore vectors toward the solvent-exposed region and the selectivity pocket, respectively. The calculated logP of ~0.8 ensures lead-like physicochemical properties, reducing the need for post-synthesis solubility optimization [1].

Metal-Chelating Building Block for Metalloenzyme Inhibitors

The 1,3,5-triazine core is a privileged scaffold in agrochemistry (e.g., atrazine herbicides). The pyrimidin-5-yl substituent introduces additional nitrogen atoms that can enhance target-site binding in fungal CYP51 or plant photosystem II. The chloro leaving group permits conjugation with amines, thiols, or alkoxides under mild conditions, enabling rapid generation of screening libraries for crop protection research [1].

Metal-Organic Framework (MOF) or Coordination Polymer Ligand Synthesis

The compound's pyrimidine ring provides two nitrogen lone pairs in a fixed geometry, making it a versatile N-donor ligand for constructing coordination polymers or metal-organic frameworks. The chloro group can be further functionalized to introduce carboxylate, phosphonate, or additional N-donor appendages, while the C2-amine can act as a secondary coordination site or a hydrogen-bond anchor for supramolecular assembly [1].

Application
Selection Property
Validation Focus
Kinase & epigenetic inhibitor library synthesis
Dual-handle scaffold (Cl for diversification, NH₂ for hinge-binding mimic)
Hinge-region interaction and pyrimidine-mediated selectivity
NNRTI lead optimization intermediate
Pyrimidine-triazine core retaining Het-NH-Ph-U pharmacophore
π-stacking with Tyr181/Tyr188 and late-stage SAR diversification
Metalloenzyme inhibitor fragment screening
Bidentate N,N-chelation motif (triazine N2 + pyrimidine N3)
Metal-coordination geometry for hit generation against HIV integrase, PDEs, MMPs
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